(5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
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Overview
Description
(5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the piperidine and pyrrolidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as other pyrazole derivatives or compounds containing piperidine and pyrrolidine moieties.
Uniqueness
What sets (5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-17-15-21(24-23-17)22(27)26-14-10-20(16-26)19-8-12-25(13-9-19)11-7-18-5-3-2-4-6-18/h2-6,15,19-20H,7-14,16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBBKJAJZUXNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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